- Recoverable palladium catalysts for Suzuki-Miyaura cross-coupling reactions based on organic-inorganic hybrid silica materials containing imidazolium and dihydroimidazolium salts, Advanced Synthesis & Catalysis, 2008, 350(16), 2566-2574

Cas no 92-91-1 (4-Acetylbiphenyl)

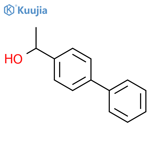

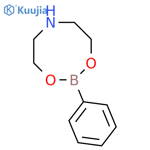

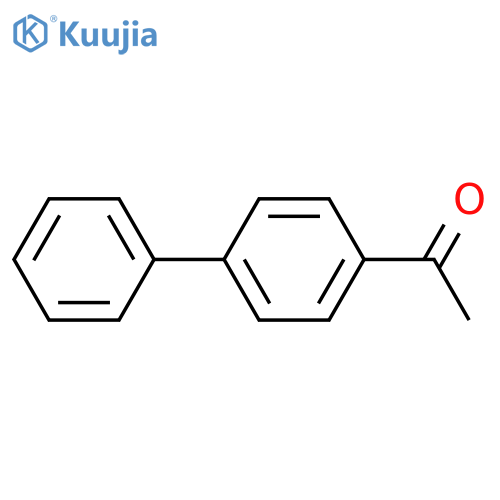

4-アセチルビフェニルは、ビフェニル骨格にアセチル基が導入された芳香族ケトン化合物です。化学式C14H12Oで表され、白色から淡黄色の結晶性固体として得られます。有機合成中間体として高い有用性を持ち、特に医薬品や液晶材料の原料として注目されています。特徴として、安定した化学的性質と適度な反応性を兼ね備えており、フリーデル・クラフツアシル化反応など様々な求電子置換反応に適しています。また、共役系が拡張された構造のため、光学的特性にも優れ、機能性材料開発における応用が期待されます。純度管理が容易で、実験室規模から工業的生産まで幅広く利用可能です。

4-Acetylbiphenyl structure

商品名:4-Acetylbiphenyl

4-Acetylbiphenyl 化学的及び物理的性質

名前と識別子

-

- 1-([1,1'-Biphenyl]-4-yl)ethanone

- 4-Phenylacetophenone

- 1-(1,1-biphenyl-4-yl)ethanone

- 4-Biphenylyl methyl ketone

- 4-Acetylbiphenyl

- 4-Acetyl-biphenyl

- p-Phenylacetophenone

- Ethanone

- 4-acetylbipheny

- Acetodiphenyl

- ACETYLBIPHENYL

- AURORA KA-7298

- MESITOIC ACID

- methyl 4-biphenyl ketone

- p-Acetylbiphenyl

- TMBA

- Ethanone, 1-(1,1'-biphenyl)-4-yl-

- 4'-Phenylacetophenone

- 4-Biphenyl methyl ketone

- 1-(4-phenylphenyl)ethanone

- Acetophenone, 4'-phenyl-

- Ethanone, 1-[1,1'-biphenyl]-4-yl-

- 1-(biphenyl-4-yl)ethanone

- Ketone, 4-biphenylyl methyl

- Biphenyl-4-acetophenone

- 4'-ACETYLBIPHENYL

- Methyl 4-biphenylyl ketone

- 4-Phenyl-acetophenon

- 4-ACETYL BIPHENYL

- 1-[1,1'-Biphenyl]-4-ylethanone

- 1-(1,1'-Biphenyl)-4-y

- 1-[1,1′-Biphenyl]-4-ylethanone (ACI)

- Acetophenone, 4′-phenyl- (6CI, 7CI, 8CI)

- Acetophenone, p-phenyl- (4CI)

- 1,1′-Biphenyl-4-yl methyl ketone

- 1-(4-Phenylphenyl)ethan-1-one

- 1-([1,1′-Biphenyl]-4-yl)ethan-1-one

- 1-Acetyl-4-phenylbenzene

- 1-Biphenyl-4-ylethanone

- 4-Acetyl-1,1′-biphenyl

- 4-Ethanoylbiphenyl

- 4′-Phenylacetophenone

- NSC 1875

- p-Acetylphenyl benzene

- 1-{1,1'-biphenyl-4-yl}ethan-1-one

- 4-Acetylbiphenyl, 98%

- 4-07-00-01407 (Beilstein Handbook Reference)

- HMS2612G14

- 1-biphenyl-4-yl-ethanone

- EINECS 202-202-6

- DS-6376

- EU-0000028

- NSC-1875

- doi:10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1

- Q63398903

- SCHEMBL51207

- 1-[1,1'-Biphenyl]-4-ylethanone #

- UNII-PX5XEZ9DQD

- p-Biphenylyl methyl ketone

- SY003530

- 1-{[1,1'-biphenyl]-4-yl}ethan-1-one

- A1025

- 1-([1,1'-biphenyl]-4-yl)ethan-1-one

- 92-91-1

- ACETOPHENONE, P-PHENYL-

- CHEMBL1522504

- W-100266

- DTXCID4031192

- SMR000203290

- AC-13470

- J-650361

- NCGC00245793-01

- Opera_ID_1974

- MFCD00008749

- PX5XEZ9DQD

- p-phenyl-acetophenone

- 4-ACETYL-1,1'-BIPHENYL

- 4-acetyl-1

- NCGC00357085-01

- 4-Acetylbiphenyl, purum, >=95.0% (HPLC)

- Tox21_303801

- DB-029000

- SR-01000388876-1

- 4-Phenyl-acetophenone

- NSC1875

- D71234

- DTXSID6052619

- 1-(1,1'-Biphenyl)-4-ylethanone

- AI3-00897

- 1,1'-Biphenyl-4-yl methyl ketone

- 1-(1,1'-biphenyl-4-yl)ethanone

- Ethanone,1-(1,1'-biphenyl)-4-yl-

- Z94598497

- AKOS000119674

- NS00039504

- MLS000584126

- Felbinac impurity A, European Pharmacopoeia (EP) Reference Standard

- 4-Diphenyl methyl ketone

- SR-01000388876

- BRN 1101615

- 4-acetobiphenyl

- 4-acetyldiphenyl

- EN300-18885

- F0345-3354

- 4-Acetylbiphenyl (4-Phenylacetophenone)

- CS-W010593

- CAS-92-91-1

- 10.14272/QCZZSANNLWPGEA-UHFFFAOYSA-N.1

- STK084273

-

- MDL: MFCD00008749

- インチ: 1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3

- InChIKey: QCZZSANNLWPGEA-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=CC(C2C=CC=CC=2)=CC=1

- BRN: 1101615

計算された属性

- せいみつぶんしりょう: 196.08900

- どういたいしつりょう: 196.088815

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2510

- ゆうかいてん: 116-118 °C (lit.)

- ふってん: 168°C/6mmHg(lit.)

- フラッシュポイント: 168℃/8mm

- 屈折率: 1.5920 (estimate)

- ようかいど: chloroform: soluble10mg/200microlitres, clear, colorless to faintly yellow

- すいようせい: 不溶性

- PSA: 17.07000

- LogP: 3.55620

- ようかいせい: エタノールやアセトンに溶け、水に溶けない。

4-Acetylbiphenyl セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- RTECS番号:AM9662502

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。

- TSCA:Yes

4-Acetylbiphenyl 税関データ

- 税関コード:29143900

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4-Acetylbiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046885-500g |

1-([1,1'-Biphenyl]-4-yl)ethanone |

92-91-1 | 98% | 500g |

¥222.00 | 2024-04-25 | |

| Life Chemicals | F0345-3354-0.5g |

1-{[1,1'-biphenyl]-4-yl}ethan-1-one |

92-91-1 | 95% | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39410-500g |

1-([1,1-Biphenyl]-4-yl)ethanone |

92-91-1 | 97% | 500g |

¥200.0 | 2023-09-09 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0723699435- 100g |

4-Acetylbiphenyl |

92-91-1 | 98%(GC) | 100g |

¥ 185.9 | 2021-05-18 | |

| abcr | AB113275-25 g |

4-Acetylbiphenyl, 98%; . |

92-91-1 | 98% | 25g |

€58.80 | 2023-04-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39410-25g |

1-([1,1-Biphenyl]-4-yl)ethanone |

92-91-1 | 97% | 25g |

¥19.0 | 2023-09-09 | |

| Apollo Scientific | OR315759-1Kg |

4-Biphenyl methyl ketone |

92-91-1 | 97% | 1kg |

£115.00 | 2024-05-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14622-25g |

4-Acetylbiphenyl, 98% |

92-91-1 | 98% | 25g |

¥354.00 | 2023-03-06 | |

| Enamine | EN300-18885-0.1g |

1-(4-phenylphenyl)ethan-1-one |

92-91-1 | 96% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18885-100.0g |

1-(4-phenylphenyl)ethan-1-one |

92-91-1 | 96% | 100g |

$72.0 | 2023-04-30 |

4-Acetylbiphenyl 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide , Water ; 1 h, 110 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ; 30 min, 60 °C

リファレンス

- From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids, Polymer Chemistry, 2022, 13(33), 4789-4797

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1-Butanol , Water ; 12 h, 100 °C

リファレンス

- Aqueous Suzuki couplings mediated by a hydrophobic catalyst, RSC Advances, 2022, 12(44), 28862-28866

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: 2820068-26-4 Solvents: Chloroform , Toluene ; 2 h, 80 °C

リファレンス

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity, Inorganic Chemistry, 2022, 61(35), 14019-14029

合成方法 7

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Toluene , Water ; 80 °C

リファレンス

- Suzuki-Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates, Synthesis, 2023, 55(19), 3159-3171

合成方法 8

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Tetrahydrofuran ; rt; 2 h, 100 °C

リファレンス

- Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts, Journal of Organic Chemistry, 2010, 75(23), 8199-8212

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[Methylenebis[3-(4-carboxylatophenyl)-1H-imidazol-1-yl-2(3H)-ylidene]]b… Solvents: Water ; 0.5 h, 100 °C

リファレンス

- pH-Responsive chelating N-heterocyclic dicarbene palladium(II) complexes: recoverable precatalysts for Suzuki-Miyaura reaction in pure water, Green Chemistry, 2011, 13(8), 2071-2077

合成方法 11

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 18-Crown-6 Solvents: Dimethylformamide ; 1 h, 95 °C; 95 °C → 20 °C

1.2 10 min, 20 °C

1.3 Solvents: Dimethylformamide ; 7 h, 95 °C

1.2 10 min, 20 °C

1.3 Solvents: Dimethylformamide ; 7 h, 95 °C

リファレンス

- Bis(tetrazolyl)benzenes as ligands in the Suzuki reaction: Promoters or inhibitors?, Russian Chemical Bulletin, 2006, 55(1), 118-122

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 2905341-25-3 Solvents: Dichloromethane , Water ; 0.5 h, 25 °C

リファレンス

- Sulfobetaine inner salt type double N-heterocyclic carbene palladium complex, synthesis method and application thereof as catalyst in Suzuki coupling reaction, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , 2839708-99-3 Solvents: Water ; 7 min, 100 °C

リファレンス

- Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki -Miyaura Cross-Couplings, Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(1), 105-119

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 2821077-20-5 Solvents: Butyl ether ; 7 h, 140 °C

リファレンス

- Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode, Tetrahedron, 2022, 122,

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent, Journal of Organic Chemistry, 1999, 64(9), 3266-3270

合成方法 17

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium , 2960271-97-8 (complexes with Pd) Solvents: Water ; 3 h, 40 °C

リファレンス

- Supramolecular linear-dendritic nanoreactors: synthesis and catalytic activity in "green" suzuki-miyaura reactions, Polymers (Basel, 2023, 15(7),

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (mesoporous silica-supported, palladium complex) , Palladium diacetate Solvents: Dimethylformamide , Water ; 20 min, 80 °C

リファレンス

- Pd(OAc)2@SBA-15/PrEn nanoreactor: a highly active, reusable and selective phosphine-free catalyst for Suzuki-Miyaura cross-coupling reaction in aqueous media, Applied Organometallic Chemistry, 2013, 27(6), 348-352

合成方法 20

はんのうじょうけん

1.1 Catalysts: Bis(benzonitrile)dichloropalladium , 2925303-71-3 Solvents: Toluene ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 2 h, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 2 h, 80 °C

リファレンス

- Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides, Small, 2023, 19(36),

4-Acetylbiphenyl Raw materials

- 1-(4-Biphenylyl)ethanol

- Tetrabutylammonium bromide

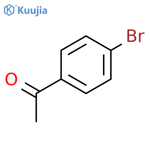

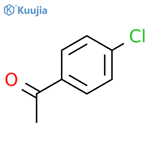

- 4’-Bromoacetophenone

- 1-(4-chlorophenyl)ethan-1-one

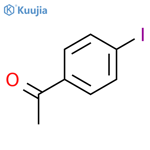

- 4'-Iodoacetophenone

- Silicate(1-), difluorotriphenyl-, (TB-5-11)-

- Phenylboronic acid

- Chlorotriphenylstannane

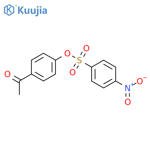

- 4-acetylphenyl 4-nitrobenzenesulfonate

- 2-Phenyl-1,3,6,2-dioxazaborocane

4-Acetylbiphenyl Preparation Products

4-Acetylbiphenyl サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:92-91-1)Ethanone, 1-(1,1'-biphenyl)-4-yl

注文番号:1597856

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:92-91-1)

注文番号:SFD1116

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:92-91-1)联苯乙酮

注文番号:LE1597856

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:28

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:92-91-1)1-([1,1‘-Biphenyl]-4-yl)ethanone

注文番号:LE17819

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

4-Acetylbiphenyl 関連文献

-

Xiujuan Feng,Mei Yan,Tao Zhang,Ying Liu,Ming Bao Green Chem. 2010 12 1758

-

John J. Molloy,Robert P. Law,James W. B. Fyfe,Ciaran P. Seath,David J. Hirst,Allan J. B. Watson Org. Biomol. Chem. 2015 13 3093

-

Joyce Wei Wei Chang,Eugene Yurong Chia,Christina Li Lin Chai,Jayasree Seayad Org. Biomol. Chem. 2012 10 2289

-

Dong Tang,Jing Wang,Ping Wu,Xin Guo,Ji-Hui Li,Sen Yang,Bao-Hua Chen RSC Adv. 2016 6 12514

-

Sudha Korwar,Michael Burkholder,Stanley E. Gilliland,Kendra Brinkley,B. Frank Gupton,Keith C. Ellis Chem. Commun. 2017 53 7022

92-91-1 (4-Acetylbiphenyl) 関連製品

- 787-69-9(4,4'-Diacetylbiphenyl)

- 3478-90-8(4,4'-Diphenylbenzophenone)

- 32852-92-9(1-(3-Phenoxyphenyl)ethanone)

- 5748-38-9(4-Acetyl-4'-Methylbiphenyl)

- 3112-01-4(Ethanone,1-[1,1'-biphenyl]-3-yl-)

- 230647-85-5(4'-acetyl-biphenyl-4-carbaldehyde)

- 2128-93-0(4-Benzoylbiphenyl)

- 3378-09-4(1,1'-Biphenyl-3-yl(phenyl)methanone)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-91-1)4-Acetylbiphenyl

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:92-91-1)1-{1,1'-biphenyl-4-yl}ethan-1-one

清らかである:99%

はかる:500g

価格 ($):159.0